
(((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(p-tolylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(p-tolylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane is a complex organic compound characterized by its tetrahydropyran ring structure, benzyloxy groups, and p-tolylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(p-tolylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving appropriate diol precursors.
Introduction of benzyloxy groups: Benzylation reactions using benzyl halides and a suitable base (e.g., sodium hydride) are employed to introduce benzyloxy groups.
Attachment of the p-tolylthio group: This step involves the use of p-tolylthiol and a coupling reagent (e.g., dicyclohexylcarbodiimide) to attach the p-tolylthio group to the tetrahydropyran ring.
Attachment of the triisopropylsilane group: This is typically achieved through silylation reactions using triisopropylsilyl chloride and a base (e.g., imidazole).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for efficient production, and ensuring purity through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and p-tolylthio groups, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the tetrahydropyran ring or the benzyloxy groups, using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups, where nucleophiles like thiols or amines can replace the benzyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiols, amines, and other nucleophiles in the presence of a base.
Major Products
Oxidation: Products include oxidized benzyloxy and p-tolylthio derivatives.
Reduction: Reduced forms of the tetrahydropyran ring and benzyloxy groups.
Substitution: Substituted derivatives with new functional groups replacing the benzyloxy groups.
Scientific Research Applications
(((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(p-tolylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(p-tolylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane involves its interaction with specific molecular targets and pathways. The compound’s benzyloxy and p-tolylthio groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The tetrahydropyran ring structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(phenylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane: Similar structure but with a phenylthio group instead of a p-tolylthio group.
(((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(methylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane: Similar structure but with a methylthio group instead of a p-tolylthio group.
Uniqueness
The uniqueness of (((2R,3R,4R,6R)-3,4-Bis(benzyloxy)-6-(p-tolylthio)tetrahydro-2H-pyran-2-yl)methoxy)triisopropylsilane lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both benzyloxy and p-tolylthio groups, along with the tetrahydropyran ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C36H50O4SSi |
|---|---|
Molecular Weight |
606.9 g/mol |
IUPAC Name |
[(2R,3R,4R,6R)-6-(4-methylphenyl)sulfanyl-3,4-bis(phenylmethoxy)oxan-2-yl]methoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C36H50O4SSi/c1-26(2)42(27(3)4,28(5)6)39-25-34-36(38-24-31-16-12-9-13-17-31)33(37-23-30-14-10-8-11-15-30)22-35(40-34)41-32-20-18-29(7)19-21-32/h8-21,26-28,33-36H,22-25H2,1-7H3/t33-,34-,35-,36-/m1/s1 |
InChI Key |
CTIYXZXMLBTDOY-MGXDLYCJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@@H]2C[C@H]([C@H]([C@H](O2)CO[Si](C(C)C)(C(C)C)C(C)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CC(C(C(O2)CO[Si](C(C)C)(C(C)C)C(C)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12974806.png)
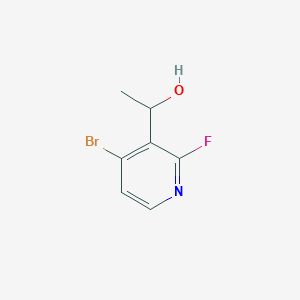


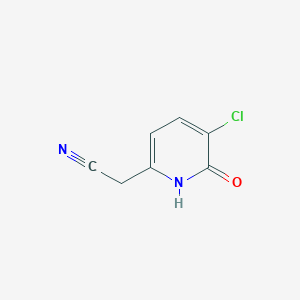
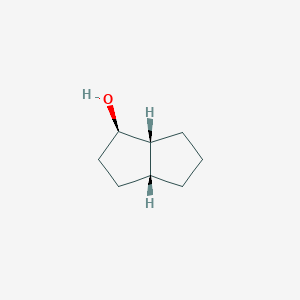
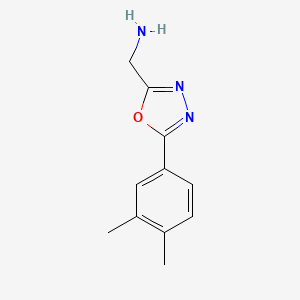
![10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile](/img/structure/B12974841.png)
![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12974843.png)
![2,2,2-Trifluoro-1-(3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one](/img/structure/B12974844.png)
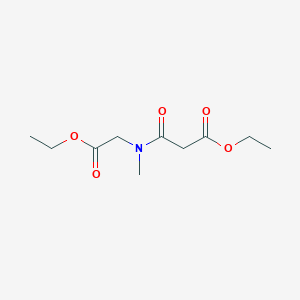
![2-(Difluoromethyl)benzo[d]thiazol-7-ol](/img/structure/B12974852.png)
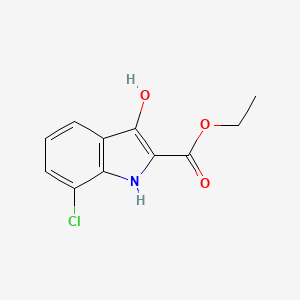
![3-(5-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12974865.png)
